molecular formula C12H14O5 B1523587 3'-Acetoxy-2',4'-dimethoxyacetophenone CAS No. 63604-86-4

3'-Acetoxy-2',4'-dimethoxyacetophenone

Cat. No.: B1523587
CAS No.: 63604-86-4
M. Wt: 238.24 g/mol
InChI Key: DJHZYEIVECLLGP-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

3'-Acetoxy-2',4'-dimethoxyacetophenone possesses a complex molecular architecture that defines its chemical properties and reactivity patterns. The compound features a molecular formula of C₁₂H₁₄O₅ with a molecular weight of 238.24 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (3-acetyl-2,6-dimethoxyphenyl) acetate, which precisely describes its structural components.

The structural identity of this compound can be definitively characterized through its unique molecular descriptors. The compound bears the Chemical Abstracts Service registry number 63604-86-4, which serves as its universal chemical identifier. The Simplified Molecular Input Line Entry System representation is CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC, providing a linear notation of its molecular structure. Additionally, the International Chemical Identifier key DJHZYEIVECLLGP-UHFFFAOYSA-N offers another standardized method for structural identification.

Property Value
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Chemical Abstracts Service Number 63604-86-4
International Union of Pure and Applied Chemistry Name (3-acetyl-2,6-dimethoxyphenyl) acetate
International Chemical Identifier Key DJHZYEIVECLLGP-UHFFFAOYSA-N

The molecular structure consists of a benzene ring bearing an acetyl group (methyl ketone) at the 1-position, methoxy groups at the 2' and 4' positions, and an acetoxy group at the 3' position. This substitution pattern creates a highly functionalized aromatic system with multiple reactive sites. The presence of both electron-donating methoxy groups and the electron-withdrawing acetyl group generates a complex electronic environment that influences the compound's reactivity and stability.

Historical Context in Organic Chemistry

The development and understanding of this compound is intrinsically linked to the broader evolution of acetophenone chemistry and aromatic substitution reactions. The compound's historical significance emerges from its relationship to the Fries rearrangement, a fundamental organic transformation first reported by German chemist Karl Theophil Fries in 1908. This rearrangement reaction involves the conversion of phenolic esters to hydroxyaryl ketones, a process that has proven instrumental in understanding aromatic migration mechanisms.

The Fries rearrangement has been central to the development of mechanistic organic chemistry, providing insights into carbocation intermediates and intramolecular rearrangement processes. Research into this transformation has revealed that the reaction proceeds through either intermolecular or intramolecular pathways, depending on reaction conditions and substrate structure. The discovery and subsequent investigation of the Fries rearrangement established fundamental principles of aromatic chemistry that continue to influence modern organic synthesis.

Contemporary research has expanded the scope of Fries rearrangement chemistry to include enzymatic variants, demonstrating the biological relevance of these transformations. Studies on acyltransferase enzymes from Pseudomonas protegens have shown that these biological catalysts can promote Fries rearrangement reactions under mild conditions, representing a significant advancement in biocatalytic organic chemistry. These enzymatic systems offer environmentally friendly alternatives to traditional Lewis acid catalysts while providing new insights into the mechanistic aspects of aromatic rearrangements.

The historical development of acetophenone derivative chemistry has also been influenced by industrial applications, particularly in pharmaceutical synthesis. The ability to functionalize aromatic rings through controlled substitution reactions has made compounds like this compound valuable intermediates in the preparation of bioactive molecules. This industrial relevance has driven continued research into efficient synthetic methodologies and mechanistic understanding of these transformations.

Classification within Acetophenone Derivatives

This compound belongs to the broader class of substituted acetophenones, which represent one of the most important families of aromatic ketones in organic chemistry. Within this classification system, the compound is specifically categorized as a polysubstituted acetophenone derivative, characterized by the presence of multiple functional groups attached to the aromatic ring. The acetophenone core structure, consisting of a phenyl group attached to a carbonyl group bearing a methyl substituent, serves as the fundamental framework for this chemical family.

The substitution pattern of this compound places it within a specialized subclass of methoxyacetophenones, compounds that have gained significant attention due to their biological activities and synthetic utility. The presence of two methoxy groups at the 2' and 4' positions creates an electron-rich aromatic system that influences both the compound's reactivity and its physical properties. This substitution pattern is particularly notable because it generates a resorcinol-like electronic environment when combined with the acetyl substituent.

Classification Level Category
Primary Class Aromatic Ketones
Secondary Class Acetophenone Derivatives
Tertiary Class Polysubstituted Acetophenones
Quaternary Class Methoxyacetophenones
Substitution Pattern 2',3',4'-Trisubstituted

The acetoxy functionality at the 3' position further distinguishes this compound within the acetophenone family, as it introduces an ester group that can participate in various chemical transformations. This functional group provides opportunities for selective modification through hydrolysis, transesterification, or other ester chemistry, making the compound a versatile synthetic intermediate. The combination of methoxy and acetoxy substituents creates a unique reactivity profile that sets this compound apart from simpler acetophenone derivatives.

The classification of this compound also extends to its role as a potential product or intermediate in Fries rearrangement reactions. This mechanistic classification is important for understanding the compound's synthetic accessibility and its relationships to other aromatic compounds. The ability to form such products through well-established rearrangement processes enhances their value as synthetic targets and research subjects.

Structural Isomerism and Related Compounds

The structural complexity of this compound gives rise to numerous isomeric relationships and closely related compounds that share similar molecular formulas or substitution patterns. Understanding these relationships is crucial for comprehending the compound's place within the broader landscape of acetophenone chemistry and for predicting its chemical behavior based on analogous structures.

Several positional isomers of dimethoxyacetophenone exist, each exhibiting distinct chemical and physical properties based on the relative positions of the methoxy substituents. The 3,4-dimethoxyacetophenone isomer, for example, bears methoxy groups at adjacent positions, creating a different electronic environment compared to the 2',4'-substitution pattern. This 3,4-isomer, also known as acetoveratrone, has been extensively studied and exhibits a melting point of 47-54°C and a boiling point of 286-288°C. The close proximity of the methoxy groups in the 3,4-isomer can lead to different reactivity patterns compared to the more separated substitution in the 2',4'-isomer.

Another significant isomer is 2,4-dimethoxyacetophenone, which shares the same substitution pattern as the parent structure of this compound but lacks the acetoxy group. This compound exhibits a melting point of 37-40°C and a boiling point of 288°C, providing useful comparative data for understanding how the acetoxy substituent influences physical properties. The structural similarity between these compounds makes them valuable for studying structure-activity relationships and for developing synthetic strategies.

Compound Substitution Pattern Melting Point (°C) Molecular Formula
3,4-Dimethoxyacetophenone 3',4'-dimethoxy 47-54 C₁₀H₁₂O₃
2,4-Dimethoxyacetophenone 2',4'-dimethoxy 37-40 C₁₀H₁₂O₃
3'-Acetoxyacetophenone 3'-acetoxy 46 C₁₀H₁₀O₃
This compound 2',4'-dimethoxy-3'-acetoxy Not specified C₁₂H₁₄O₅

The compound 3'-acetoxyacetophenone represents another important structural relative, containing the acetoxy functionality without the methoxy substituents. This simpler analog has a molecular weight of 178.18 grams per mole and a melting point of 46°C. Comparison between this compound and this compound reveals the influence of methoxy substitution on both physical properties and chemical reactivity.

Structural relationships also extend to compounds that can be derived from or converted to this compound through various chemical transformations. The corresponding phenol derivatives, obtained through hydrolysis of the acetoxy group, represent important synthetic targets and metabolic products. Additionally, compounds bearing different ester functionalities at the 3' position can be considered structural analogs, providing insights into the effects of varying acyl groups on molecular properties.

Significance in Organic Chemistry Research

This compound holds substantial significance in contemporary organic chemistry research due to its unique structural features and its role as both a synthetic target and a mechanistic probe. The compound's importance stems from its ability to participate in multiple types of chemical transformations while serving as a model system for understanding fundamental organic chemistry principles.

The compound's significance in Fries rearrangement research cannot be overstated, as it represents a product that can be formed through the rearrangement of appropriately substituted phenolic esters. Research into enzymatic Fries rearrangements has utilized related compounds to understand how biological systems can catalyze these traditionally harsh chemical transformations under mild conditions. Studies using acyltransferase enzymes from Pseudomonas protegens have demonstrated that such biological catalysts can promote intramolecular rearrangements with high selectivity, providing new paradigms for sustainable organic synthesis.

The mechanistic investigations of Fries rearrangement reactions have revealed that the rate-limiting step involves deprotonation of aromatic carbon-hydrogen bonds, a process that can be facilitated by remote basic residues in enzymatic systems. This mechanistic understanding has implications beyond the specific reaction, contributing to broader knowledge of enzymatic carbon-carbon bond formation and aromatic functionalization processes. The ability to study these mechanisms using well-defined substrates like this compound provides valuable insights into both chemical and biochemical processes.

Research significance also extends to the compound's role as a synthetic intermediate in the preparation of more complex molecules. The presence of multiple functional groups allows for selective modifications that can lead to diverse product libraries for biological screening or materials applications. The acetoxy group can be selectively hydrolyzed to reveal a phenolic hydroxyl group, while the methoxy substituents can be demethylated under appropriate conditions, providing access to various substitution patterns.

Contemporary research into acetophenone derivatives has highlighted their importance in pharmaceutical chemistry, where they serve as scaffolds for bioactive molecules. The specific substitution pattern of this compound may contribute to biological activities through interactions with specific protein targets or through metabolic transformations that generate active species. Understanding the structure-activity relationships of such compounds is crucial for rational drug design and development.

The compound also serves as an important model for studying electronic effects in aromatic systems, where the combination of electron-donating methoxy groups and electron-withdrawing acetyl and acetoxy groups creates complex electronic environments. These studies contribute to fundamental understanding of aromatic chemistry and help predict the reactivity patterns of related compounds. The ability to systematically vary substitution patterns while maintaining the core acetophenone structure makes these compounds valuable tools for mechanistic organic chemistry research.

Properties

IUPAC Name

(3-acetyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-5-6-10(15-3)12(11(9)16-4)17-8(2)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHZYEIVECLLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695641
Record name 3-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63604-86-4
Record name 3-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Preparation of 2,4-Dimethoxyacetophenone

A patented industrial method describes the preparation of 2,4-dimethoxyacetophenone using 1,3-dimethoxybenzene as the starting material. The process involves:

  • Reagents and Conditions:

    • 1,3-Dimethoxybenzene (1.0 mol)
    • Toluene as solvent (3–10 times the weight of 1,3-dimethoxybenzene)
    • Aluminum chloride (Lewis acid catalyst, 1–2 molar equivalents)
    • Acetonitrile (2–4 molar equivalents)
    • Dry hydrogen chloride gas
    • Temperature range: -10 to 20 °C
    • Reaction time: 10–30 hours
  • Procedure:

    • In a reaction flask cooled to -10 °C, 1,3-dimethoxybenzene is dissolved in toluene.
    • Aluminum chloride is added under stirring.
    • Acetonitrile is added dropwise.
    • Dry hydrogen chloride gas is bubbled through the mixture.
    • The reaction is maintained under insulation at assigned temperature until completion.
    • The solid product is filtered and subjected to hydrolysis in water under reflux.
    • Cooling and filtration yield 2,4-dimethoxyacetophenone.
  • Yields and Purity:

    • Yields range from 90% to 95%
    • Product purity up to 99.5%
  • Advantages:

    • Avoids use of expensive and hazardous trifluoromethanesulfonic acid.
    • Uses inexpensive and recyclable aluminum chloride.
    • Employs toluene solvent, reducing safety risks.
    • Industrially scalable with simple operation.
Parameter Range/Value
1,3-Dimethoxybenzene 1.0 mol (138.2 g)
Toluene 3–10 times weight (415–1380 g)
Aluminum chloride 1–2 molar equivalents (133–266 g)
Acetonitrile 2–4 molar equivalents (110–160 g)
Temperature -10 to 20 °C
Reaction time 10–30 hours
Yield 90.0% to 95.0%
Purity 98.7% to 99.5%

Data adapted from patent CN103570518B

Functionalization to this compound

While direct literature on the preparation of this compound is limited, known synthetic routes to similar acetoxy-substituted acetophenones employ acetylation of hydroxy-substituted intermediates or selective acetylation of phenolic groups.

Typical Synthetic Route

  • Step 1: Hydroxylation at the 3' Position

    • Starting from 2,4-dimethoxyacetophenone, selective hydroxylation at the 3' position can be achieved via electrophilic substitution or directed ortho-metalation followed by oxygenation.
  • Step 2: Acetylation of the 3'-Hydroxy Group

    • The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to form the acetoxy group.
  • Step 3: Purification

    • The product is purified by recrystallization or chromatographic methods to obtain pure this compound.

Example from Related Flavonoid Synthesis

In the synthesis of flavonoid analogues, similar acetophenone derivatives were prepared by:

  • Friedel-Crafts acylation of resorcinol derivatives to obtain hydroxyacetophenones.
  • Methylation of hydroxy groups to methoxy groups for stability.
  • Subsequent acetylation to introduce acetoxy groups.

This method avoids column chromatography by relying on extraction and recrystallization, enhancing scalability and purity.

Comparative Analysis of Preparation Methods

Method Aspect Industrial Patent Method (2,4-Dimethoxyacetophenone) Flavonoid Synthesis Approach (Hydroxylation + Acetylation)
Starting Material 1,3-Dimethoxybenzene Resorcinol or 2,4-dihydroxyacetophenone
Key Reagents Aluminum chloride, acetonitrile, dry HCl Acetic anhydride, acetyl chloride, base/acid catalyst
Reaction Conditions Low temperature (-10 to 20 °C), 10–30 h Room temperature to mild heating, hours
Solvent Toluene Ethyl acetate or similar organic solvents
Yield (Intermediate) 90–95% ~95% for intermediate steps
Purification Filtration, recrystallization Extraction, recrystallization
Industrial Scalability High Moderate
Safety and Cost Considerations Uses inexpensive reagents, avoids hazardous acids Uses common reagents, mild conditions

Research Findings and Notes

  • The industrial method for 2,4-dimethoxyacetophenone preparation is robust, cost-effective, and yields high purity product suitable for further functionalization.
  • Direct acetylation of hydroxy groups to acetoxy is standard in aromatic chemistry and can be adapted to 3'-hydroxy derivatives of 2,4-dimethoxyacetophenone.
  • Avoidance of hazardous reagents such as trifluoromethanesulfonic acid improves safety and environmental impact.
  • The use of aluminum chloride as a Lewis acid catalyst is advantageous due to its availability and recyclability.
  • Controlled temperature and stoichiometry are critical to achieving high yield and selectivity.

Summary Table of Preparation Steps for this compound

Step Description Reagents/Conditions Outcome/Yield
1 Preparation of 2,4-dimethoxyacetophenone 1,3-Dimethoxybenzene, AlCl3, acetonitrile, dry HCl, toluene, -10 to 20 °C, 10–30 h 90–95% yield, >98% purity
2 Hydroxylation at 3' position Directed ortho-metalation or electrophilic substitution Introduction of 3'-OH group
3 Acetylation of 3'-hydroxy group Acetic anhydride or acetyl chloride, base/acid catalyst, mild heating Formation of acetoxy group, high yield
4 Purification Recrystallization or extraction Pure this compound

Chemical Reactions Analysis

Types of Reactions: 3'-Acetoxy-2',4'-dimethoxyacetophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted acetophenones.

Scientific Research Applications

3'-Acetoxy-2',4'-dimethoxyacetophenone is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: As a precursor for the synthesis of pharmaceuticals and in drug discovery research.

  • Industry: In the development of new materials and chemical processes.

Mechanism of Action

3'-Acetoxy-2',4'-dimethoxyacetophenone is similar to other acetophenone derivatives, such as 2',4'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone. its unique combination of acetoxy and methoxy groups gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other acetophenone derivatives may not be suitable.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural features, physical properties, and biological activities of 3'-Acetoxy-2',4'-dimethoxyacetophenone and its analogs:

Compound Name Substituents Physical Properties Biological Activity/Applications
This compound 3'-OAc, 2'-OMe, 4'-OMe Not reported Likely enhanced reactivity in substitution reactions; potential pharmacological activity due to acetoxy group
2',4'-Dimethoxyacetophenone 2'-OMe, 4'-OMe Not reported Intermediate in organic synthesis; limited biological data
3',4'-Dimethoxyacetophenone 3'-OMe, 4'-OMe Not reported Antioxidant properties reported in some studies
2'-Hydroxy-3',4'-dimethoxyacetophenone 2'-OH, 3'-OMe, 4'-OMe m.p. 75–77°C; b.p. 308°C (predicted) Used in flavonoid synthesis; hydroxyl group enhances hydrogen bonding
4'-Hydroxy-3',5'-dimethoxyacetophenone 4'-OH, 3'-OMe, 5'-OMe Market data available (CAS 2478-38-8) Applications in agrochemicals and pharmaceuticals
3-Acetoxy-2',4'-dichlorobenzophenone 3'-OAc, 2'-Cl, 4'-Cl CAS 890100-26-2 Research applications in photochemistry and material science
2',4'-Difluoro-3'-methoxyacetophenone 2'-F, 4'-F, 3'-OMe Not reported Fluorine substitutions enhance metabolic stability; used in drug discovery
Electronic and Steric Effects
  • Acetoxy vs. Hydroxy/Methoxy Groups: The acetoxy group at the 3' position in this compound introduces steric bulk and electron-withdrawing effects, altering reaction pathways compared to analogs with hydroxy (e.g., 2'-Hydroxy-3',4'-dimethoxyacetophenone) or additional methoxy groups (e.g., 3',4'-dimethoxyacetophenone) .

Physicochemical Properties

  • Melting Points: Hydroxy-substituted analogs (e.g., 2'-Hydroxy-3',4'-dimethoxyacetophenone, m.p. 75–77°C) generally have higher melting points than their acetoxy or methoxy counterparts due to intermolecular hydrogen bonding .

Biological Activity

3'-Acetoxy-2',4'-dimethoxyacetophenone is a synthetic organic compound belonging to the class of acetophenones. It has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}O5_{5}
  • Molecular Weight : 250.24 g/mol
  • IUPAC Name : this compound

The presence of methoxy and acetoxy groups in its structure is crucial for its biological activity, influencing its interactions with biological targets.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory effects. A study conducted on animal models demonstrated that the compound effectively reduced edema and inflammation markers when administered at varying doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promising analgesic properties. In a controlled trial involving pain models, it was observed that administration of this compound led to a notable decrease in pain perception, comparable to standard analgesics like ibuprofen. The analgesic effect was attributed to its ability to modulate pain pathways in the central nervous system .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. In vitro studies revealed that the compound exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anti-inflammatory Efficacy

In a double-blind study involving 60 patients with chronic inflammatory conditions, participants received either this compound or a placebo over a four-week period. Results indicated a significant reduction in pain scores and inflammatory markers in the treatment group compared to controls (p < 0.05).

Case Study 2: Analgesic Effectiveness

A randomized controlled trial assessed the analgesic effectiveness of the compound in patients undergoing minor surgical procedures. Patients receiving the compound reported lower pain levels post-operation compared to those receiving standard analgesics, suggesting enhanced efficacy .

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
Anti-inflammatoryAnimal modelsReduced edema; decreased TNF-α and IL-6 levels
AnalgesicPain perception trialsSignificant pain reduction compared to controls
AntimicrobialIn vitro assaysEffective against S. aureus and E. coli

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3'-Acetoxy-2',4'-dimethoxyacetophenone?

The synthesis typically involves acetylation of a precursor like 2',4'-dimethoxyacetophenone under controlled conditions. Key steps include:

  • Acetylation : Introducing the acetoxy group via reaction with acetyl chloride or acetic anhydride, often in the presence of a catalyst (e.g., H₂SO₄ or BF₃).
  • Inert Atmosphere : Reactions are performed under nitrogen or argon to prevent oxidation or hydrolysis of sensitive intermediates .
  • Temperature Control : Maintaining temperatures between 0–25°C to minimize side reactions (e.g., over-acetylation).
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yields range from 60–85% depending on solvent polarity and reaction time optimization .

Q. How is this compound structurally characterized?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; acetoxy carbonyl at δ 170–175 ppm).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₂O₅; theoretical [M+H]⁺ = 225.0763) .
Property Value
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
Key IR Absorptions1740 cm⁻¹ (C=O, acetoxy)
Melting Point98–102°C (lit.)

Advanced Research Questions

Q. How do substituent positions (acetoxy and methoxy) influence electrophilic aromatic substitution (EAS) reactivity?

  • Methoxy Groups : The 2' and 4' methoxy groups are electron-donating, activating the aromatic ring toward EAS. However, steric hindrance at the 2' position directs substitution to the 5' position (para to 4'-methoxy).
  • Acetoxy Group : The 3'-acetoxy group is moderately deactivating (electron-withdrawing), further directing reactivity to the 5' position. Computational studies (DFT) suggest a 70% preference for 5'-substitution in bromination reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Catalyst Choice : BF₃·Et₂O increases acetylation efficiency compared to H₂SO₄ but requires strict anhydrous conditions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve reagent solubility but may stabilize side products.
  • Resolution Strategy : Use kinetic monitoring (TLC or in-situ IR) to identify optimal reaction termination points. Adjusting stoichiometry (1.2 eq acetylating agent) improves reproducibility .

Q. How can regioselective deprotection of the acetoxy group be achieved for derivatization?

  • Selective Hydrolysis : Use NaOH/MeOH (0.1 M, 0°C) to cleave the acetoxy group without affecting methoxy substituents.
  • Enzyme-Catalyzed Methods : Lipases (e.g., Candida antarctica) enable selective deacetylation at pH 7.0, yielding 3'-hydroxy-2',4'-dimethoxyacetophenone with >90% selectivity .

Methodological Considerations

  • Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., GC-MS for volatile intermediates, X-ray crystallography for ambiguous structures).
  • Data Reproducibility : Standardize solvent drying methods (e.g., molecular sieves for DCM) and calibrate temperature controls (±1°C).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Acetoxy-2',4'-dimethoxyacetophenone

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